

ATTO 647 Dye: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	ATTO 647
Cat. No.:	B15554283

[Get Quote](#)

An in-depth examination of the photophysical properties, experimental protocols, and applications of the fluorescent dye **ATTO 647**, tailored for researchers in the life sciences and drug development.

ATTO 647 is a fluorescent label belonging to a new generation of dyes developed for the red spectral region. It is recognized for its strong absorption, high fluorescence quantum yield, and significant photostability.^{[1][2][3]} These characteristics make it a valuable tool in various life science applications, including the labeling of DNA, RNA, and proteins.^{[1][3]} The dye is a zwitterionic molecule with a net electrical charge of zero and exhibits good water solubility.^{[1][3][4]}

Core Photophysical and Chemical Properties

ATTO 647 and its widely used derivative, **ATTO 647N**, are characterized by their performance in the far-red spectrum, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence.^[5] **ATTO 647N**, a rhodamine-derived dye, is spectrally comparable to Cy5 and is noted for its enhanced resistance to atmospheric ozone, a key advantage for microarray applications.^{[5][6]} The fluorescence of **ATTO 647N** is stable across a broad pH range from 2 to 11.^{[6][7]} However, the parent **ATTO 647** dye shows some pH sensitivity, being stable up to pH 8 but slowly degrading at higher pH levels.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of **ATTO 647** and its derivatives. These values are critical for instrument setup and experimental design.

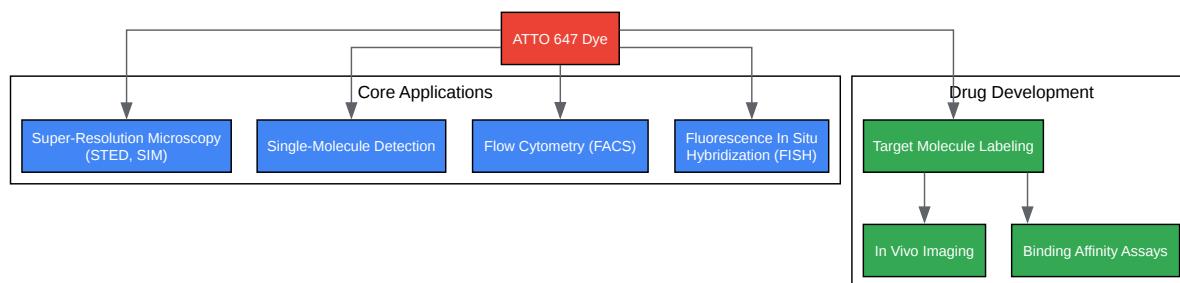
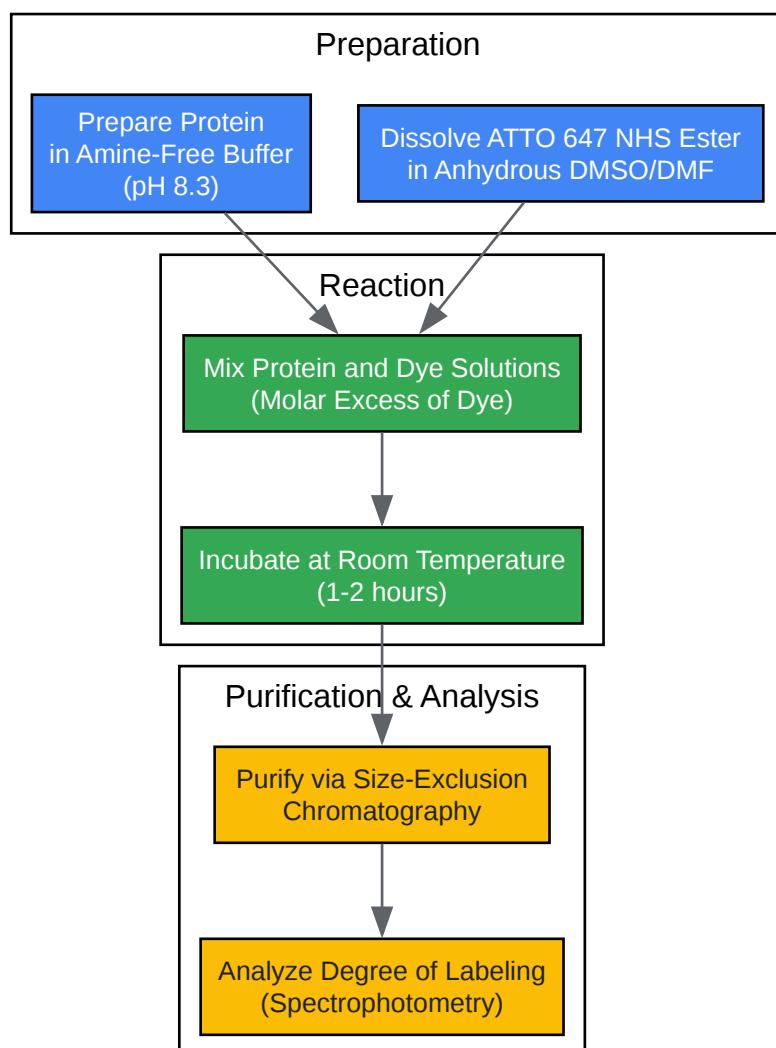
Property	ATTO 647	ATTO 647N	Unit	Source(s)
Maximum Absorption (λ_{abs})	647	646	nm	[1] [2] [8]
Maximum Emission (λ_{fl})	667	666	nm	[1] [2] [8]
Molar Extinction Coefficient (ϵ_{max})	1.2×105	1.5×105	M-1cm-1	[1] [2] [4]
Fluorescence Quantum Yield (η_{fl})	0.20	0.65		[1] [4]
Fluorescence Lifetime (τ_{fl})	2.4	3.5	ns	[1] [2]
Molecular Weight (MW)	593 (acid)	807.2 (NHS Ester)	g/mol	[3] [9]
Correction Factor (CF260)	0.08	-		[1] [2]
Correction Factor (CF280)	0.04	-		[1] [2]

Experimental Protocols

The most common application of **ATTO 647** involves the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester derivative is widely used for this purpose due to its reactivity with primary amines.[\[10\]](#)[\[11\]](#)

Protein Labeling with ATTO 647 NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies.



Materials:

- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).
- **ATTO 647 NHS ester.**
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Sodium bicarbonate buffer (1 M, pH 8.3).
- Purification column (e.g., size-exclusion chromatography) to separate labeled protein from free dye.

Procedure:

- Protein Preparation:
 - Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/ml.^[1] Protein solutions must be free of amine-containing substances like Tris or glycine.^[1]
 - If the protein is in a Tris-based buffer, dialyze against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer for each ml of dialyzed antibody solution.^[1]
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 647 NHS ester** in amine-free, dry DMF or DMSO to a concentration of 2 mg/ml.^[1]
- Conjugation Reaction:
 - The optimal dye-to-protein molar ratio varies depending on the protein. For antibodies, a starting molar excess of 8-fold or higher is recommended.^[1]

- Add the calculated volume of the dye solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
 - Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Atto 647 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 6. aatbio.com [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Atto 647 NHSエヌエスティル BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [ATTO 647 Dye: A Technical Guide for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554283#what-is-atto-647-dye\]](https://www.benchchem.com/product/b15554283#what-is-atto-647-dye)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com